N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzene-1-sulfonamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that features a benzothiazole moiety linked to a hydroxyphenyl group and a dimethylbenzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
The compound, also known as “Oprea1_360363”, exhibits good binding properties with epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the transmission of signals in the brain and are often implicated in conditions like epilepsy.
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, the modulation of GABA receptors can influence the GABAergic pathway, which is one of the main inhibitory pathways in the brain. Similarly, interaction with the Na/H exchanger can affect sodium ion transport, which is crucial for the generation of action potentials .
Result of Action
The compound has been evaluated for anticonvulsant activity and neurotoxicity. In the 6 Hz psychomotor seizure test, it showed significant protection, indicating its potential anticonvulsant effects . Furthermore, none of the compounds showed neurotoxicity in the highest administered dose .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzothiazole derivatives , it might interact with various enzymes, proteins, and other biomolecules. These interactions could influence the rate and outcomes of certain biochemical reactions .
Cellular Effects
Preliminary studies suggest that it might influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it might exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazole ring, followed by the introduction of the sulfanyl group. The hydroxyphenyl and dimethylbenzenesulfonamide groups are then attached through a series of substitution reactions. The reaction conditions often require the use of catalysts such as L-proline and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzothiazole and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or phenyl rings.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropan-2-amine
- N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine
Uniqueness
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole moiety is known for its pharmacological activity, while the hydroxyphenyl and dimethylbenzenesulfonamide groups enhance its solubility and reactivity .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S3/c1-13-7-8-14(2)20(11-13)29(25,26)23-15-9-10-17(24)19(12-15)28-21-22-16-5-3-4-6-18(16)27-21/h3-12,23-24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODILRLAGGKQBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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